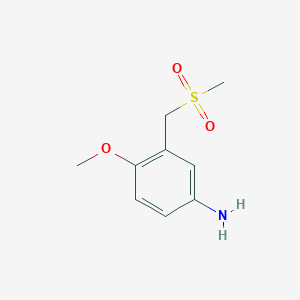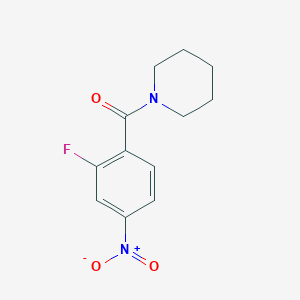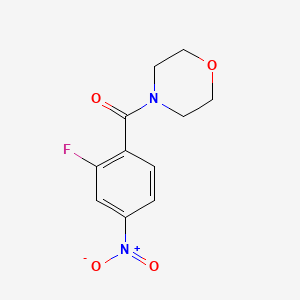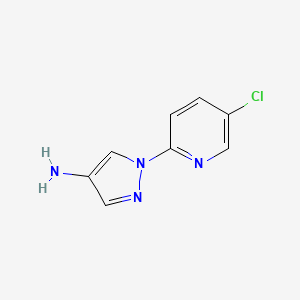
tert-butyl 1H-pyrrol-2-ylcarbamate
Vue d'ensemble
Description
“tert-butyl 1H-pyrrol-2-ylcarbamate” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 g/mol . The compound is also known as Boc-pyrrolidine.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) . Physical and Chemical Properties Analysis
The compound has a molecular weight of 182.22 g/mol . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Process Development and Pilot-Plant Synthesis : The synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a compound related to tert-butyl 1H-pyrrol-2-ylcarbamate, was optimized for large-scale production. This compound is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, demonstrating the relevance of such chemical entities in therapeutic agent synthesis. The synthesis utilized a one-pot, two-step telescoped sequence starting from readily available materials, achieving a 50% overall yield and >97% purity (Li et al., 2012).
Direct Electrophilic Phosphanylation : The phosphanylation of 1-tert-butyl-1H-pyrrole led to the creation of 3,4-bis(dibromophosphanyl)-1H-pyrrole derivatives. These derivatives are key intermediates in synthesizing pyrrole-derived diphosphanes, which have applications in coordination chemistry and catalysis (Smaliy et al., 2016).
Characterization Using NMR : The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments, highlighting the utility of NMR techniques in elucidating the structures of complex organic compounds (Aouine et al., 2016).
Synthesis of Trisubstituted 1H-Pyrroles : A tandem cyclization approach mediated by tert-butyl perbenzoate was developed for synthesizing 1,2,4-trisubstituted 1H-pyrroles from alkynoates and amines. This method demonstrates the versatility of this compound and related compounds in constructing pyrrole fragments, forming C–C and C–N bonds in the process (Liu et al., 2013).
Mécanisme D'action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other carbamate compounds, which typically act by forming a covalent bond with their target .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Given the lack of specific target and pathway information, it is difficult to predict the exact molecular and cellular effects of this compound .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .
Propriétés
IUPAC Name |
tert-butyl N-(1H-pyrrol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZRREGKVGYJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




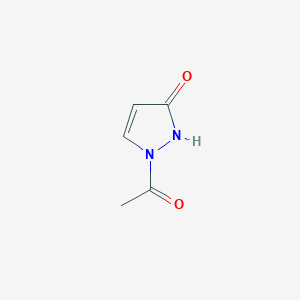
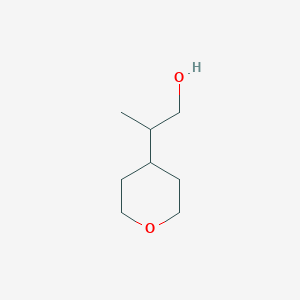
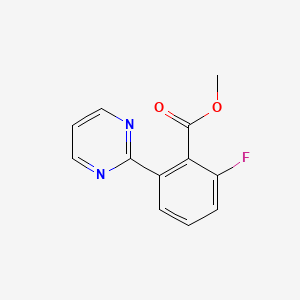

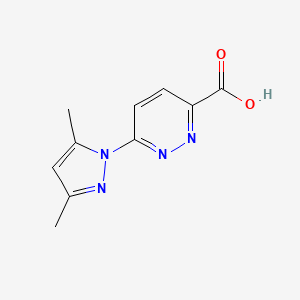
amine](/img/structure/B1400803.png)
